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Abstract

Arteflene (Ro 42-1611) is a synthetic endoperoxide antimalarial agent developed by
Hoffmann-La Roche. Its discovery was inspired by the naturally occurring peroxide yingzhaosu
A, a traditional Chinese remedy. Unlike the more prevalent artemisinin derivatives, arteflene
possesses a distinct 2,3-dioxabicyclo[3.3.1]Jnonane core structure. This guide provides a
comprehensive overview of the discovery, synthesis, mechanism of action, and biological
activity of arteflene, with a focus on the technical details relevant to researchers in the field of
antimalarial drug development.

Discovery and Development

The quest for novel antimalarial agents, particularly those effective against emerging drug-
resistant strains of Plasmodium falciparum, led researchers at Hoffmann-La Roche to
investigate synthetic peroxides. The structural elucidation of yingzhaosu A, isolated from the
Chinese plant Artabotrys uncinatus, provided a key pharmacological lead.[1][2] While sharing
the crucial endoperoxide bridge with the artemisinin class of antimalarials, yingzhaosu A's
different core structure offered a new avenue for synthetic exploration.

Arteflene was the result of a rational drug design program aimed at creating a chemically
stable and potent synthetic analog of yingzhaosu A.[3] The development process involved the
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synthesis and screening of a series of analogs to establish structure-activity relationships,
leading to the selection of Ro 42-1611 for further preclinical and clinical evaluation.[3]

Chemical Synthesis

The synthesis of arteflene is a multi-step process, with reported routes starting from chiral
precursors such as (R)-carvone or (S)-limonene.[4] A key strategy employed by the Roche
group involved the preparation of a pivotal aldehyde intermediate, which then served as a
versatile precursor for the introduction of various side chains.[4]

Experimental Protocol: Synthesis of the 2,3-
dioxabicyclo[3.3.1]nonane Core

While detailed, proprietary industrial synthesis protocols are not fully public, the general
approach to constructing the core bicyclic peroxide system involves a thiol-olefin co-
oxygenation (TOCO) reaction. This free-radical mediated process allows for the efficient
formation of the endoperoxide bridge.

lllustrative Protocol for a Model System:

e Initiation: A solution of a suitable terpene derivative (e.g., a limonene derivative), a thiol
initiator (e.g., thiophenol), and a photosensitizer (e.g., methylene blue) in an appropriate
solvent (e.g., dichloromethane) is prepared.

o Photo-oxygenation: The reaction mixture is cooled to a low temperature (e.g., -78 °C) and
irradiated with a light source (e.g., a sodium lamp) while bubbling oxygen through the
solution.

» Radical Cyclization: The photochemically generated singlet oxygen reacts with the olefin to
form an allylic hydroperoxide. The thiol initiator then promotes a cascade of radical reactions,
leading to the cyclization and formation of the 2,3-dioxabicyclo[3.3.1]nonane ring system.

 Purification: The crude product is purified by column chromatography on silica gel to yield the
desired endoperoxide core structure.

Further synthetic steps are then required to introduce the specific side chain of arteflene.
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Synthesis of Arteflene (Ro 42-1611) Core
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General strategy for the synthesis of the core structure of Arteflene.

Mechanism of Action

The antimalarial activity of arteflene is contingent upon its endoperoxide bridge. The currently
accepted mechanism of action involves the reductive cleavage of this bridge, a process
catalyzed by ferrous iron (Fe(ll)), which is present in high concentrations within the parasite's

food vacuole as a result of hemoglobin digestion.[5][6]

This cleavage generates highly reactive and cytotoxic carbon-centered radicals.[5][7] These
radicals are believed to be the primary parasiticidal agents, acting through the alkylation of
essential parasite biomolecules, such as proteins and heme, thereby disrupting vital cellular
functions and leading to parasite death.[3]
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Proposed mechanism of action for Arteflene.
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Biological Activity and Pharmacokinetics

Arteflene has demonstrated potent activity against both drug-sensitive and drug-resistant
strains of P. falciparum in vitro and in vivo.[2] Notably, some studies have shown it to be more
active against chloroquine-resistant strains.[2]

In Vitro Activity

The 50% inhibitory concentration (IC50) values of arteflene against various P. falciparum
strains are summarized in the table below.

P. falciparum Strain  Resistance Profile IC50 (nM) Reference(s)
K1 Chloroquine-resistant 10.5 [9]

NF54 Chloroquine-sensitive 19.8 [9]

FCM 29 Chloroquine-resistant - [10]

L-3 Chloroquine-sensitive - [10]

L-16 Chloroquine-sensitive - [10]

Note: Specific IC50 values for all strains were not consistently available in the reviewed
literature.

In Vivo Activity

The in vivo efficacy of arteflene has been evaluated using the Peters 4-day suppressive test in
mice infected with Plasmodium berghei.

Administration Route ED50 (mgl/kg/day) Reference(s)
Subcutaneous 2.6 [11]
Oral - [2]

Note: Specific oral ED50 values were not consistently available in the reviewed literature,
though oral activity has been established.
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Pharmacokinetics

Pharmacokinetic studies have been conducted in various animal models and in humans. A key
characteristic of arteflene is its low and variable oral bioavailability, which is attributed to
extensive first-pass metabolism.[12]

Oral
] . o Apparent Cmax AUC Reference(s

Species Bioavailabil .

. Half-life (h) (ng/mL) (ng-h/mL) )

ity (%)
Mouse 0.6 14-47 - - [12]
Rat 4-5 1.4-47 - - [12]
Dog 25+1 1.4-47 - - [12]
Marmoset <0.5 14-47 - - [12]
Cynomolgus

<05 1.4-47 - - [12]
Monkey
Human - - - - [12]

Note: Cmax and AUC values are dose-dependent and vary across studies. A major metabolite,
Ro 47-6936, contributes significantly to the in vivo activity and has about one-fourth the in vitro
activity of the parent drug.[12]

Conclusion

Arteflene represents a significant achievement in the rational design of synthetic antimalarial
peroxides. Its unique chemical structure and potent activity against drug-resistant parasites
underscore the value of exploring novel pharmacophores. While its development was ultimately
halted, the extensive research into its synthesis, mechanism of action, and pharmacokinetic
properties provides valuable insights for the ongoing development of new and effective
treatments for malaria. The data and methodologies presented in this guide serve as a
technical resource for researchers dedicated to this critical area of global health.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1667617#arteflene-ro-42-1611-discovery-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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